molecular formula C12H18FN5 B11743326 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11743326
M. Wt: 251.30 g/mol
InChI Key: RQNCFKCLEYXWNG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₉ClFN₅ (hydrochloride salt) Average Mass: 287.767 g/mol Monoisotopic Mass: 287.131302 g/mol ChemSpider ID: 58833851

This compound is a pyrazole derivative featuring a fluoro-substituted pyrazole core linked via a methylene bridge to a second pyrazole ring bearing a propyl substituent. Its hydrochloride salt enhances solubility, making it suitable for pharmacological and crystallographic studies.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-4-6-18-7-5-11(16-18)14-8-10-9(2)15-17(3)12(10)13/h5,7H,4,6,8H2,1-3H3,(H,14,16)

InChI Key

RQNCFKCLEYXWNG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=C(N(N=C2C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction can produce a pyrazole alcohol.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Aliphatic vs. Aromatic Substituents : The propyl group in the target compound increases lipophilicity relative to pyridinyl or methoxyphenyl substituents in analogs, impacting membrane permeability .
  • Synthetic Complexity : Copper-catalyzed coupling in yielded 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, suggesting the target compound’s synthesis may require optimized catalytic conditions .

Physicochemical and Spectroscopic Comparisons

  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine .
  • Spectroscopy :
    • The target compound’s HRMS (m/z 287.131) confirms its molecular weight, distinct from N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (m/z 215) .
    • IR and NMR data for analogs (e.g., δ 8.87 in ) highlight aromatic proton environments absent in the target compound’s aliphatic-propyl chain .

Biological Activity

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Structure:

  • Molecular Formula: C12H18FN5
  • Molecular Weight: 251.30 g/mol
  • IUPAC Name: N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, which is crucial for its pharmacological effects. Research suggests that it may inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, contributing to its antileishmanial and antimalarial properties .

Antileishmanial and Antimalarial Effects

Studies have demonstrated that this compound exhibits significant antileishmanial and antimalarial effects. These activities are attributed to the compound's ability to disrupt vital processes within the parasites by inhibiting specific enzymes essential for their survival.

Anticancer Properties

Recent investigations have revealed the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings indicate that the compound can inhibit cancer cell proliferation and induce apoptosis in certain types of cancer cells.

Case Studies

Case Study 1: Anticancer Screening
In a study by Bouabdallah et al., derivatives of pyrazole were screened against Hep-2 and P815 cell lines, showing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the compound's effectiveness in targeting cancer cells.

Case Study 2: Enzyme Inhibition
Research has also focused on the inhibition of Aurora-A kinase by this compound, which is implicated in various cancers. The inhibition was noted with an IC50 value of 0.16 µM, indicating strong potential for therapeutic application in oncology .

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